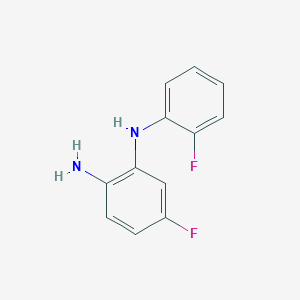

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

Vue d'ensemble

Description

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is a chemical compound with the molecular formula C12H10F2N2 . It has a molecular weight of 220.22 g/mol .

Synthesis Analysis

The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine involves a hydrogenation process. In one method, the nitro analogue of the compound is hydrogenated in the presence of a 2 wt% catalyst (Pd-C) at 40 psig H2 . The reaction is exothermic and results in an average temperature rise of 15°C. After the hydrogenation, di-t-butyl dicarbonate is added and the reaction is stirred at room temperature until conversion is complete .Molecular Structure Analysis

The InChI code for 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is 1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be used in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones . It can also react with aldehydes in the presence of acetic acid and sodium cyanoborohydride .It is stored at 4°C . The boiling point and linear structure formula are not specified in the search results .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- A study detailed the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing its potential in the production of complex fluorinated compounds which could have applications in pharmaceuticals and agrochemicals (Zissimou & Koutentis, 2017).

Biological Activity

- Research on pyrimidine derivatives linked with morpholinophenyl groups, including compounds related to 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine, found significant larvicidal activity, indicating potential applications in developing new insecticides or mosquito control agents (Gorle et al., 2016).

Material Science

- Fluorinated polyimides, synthesized from compounds including 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, show excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for use in high-performance polymers for aerospace, electronics, and coatings industries (Xie et al., 2001).

Optoelectronics

- A study on the synthesis and application of fluorinated benzene-1,2-diamine derivatives in organic light emitting diodes (OLEDs) suggests that these compounds can improve device efficiency and stability, highlighting their importance in the development of next-generation displays and lighting (Braveenth et al., 2021).

Fluorination Techniques

- The development of a simple method for direct fluorination of iodotriazoles using a compound similar to 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine demonstrates advancements in fluorination techniques, which are crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals (Wang et al., 2015).

Advanced Materials

- Research into the synthesis and characterization of conducting copolymers involving thiophene derivatives showcases the electrical properties of materials derived from fluorinated benzene diamines, suggesting their potential in electronics and energy storage applications (Turac et al., 2014).

Safety And Hazards

The safety information for 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine indicates that it has the signal word 'Warning’ . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBWJRIGIGAGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1443390.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)

![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)

![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)